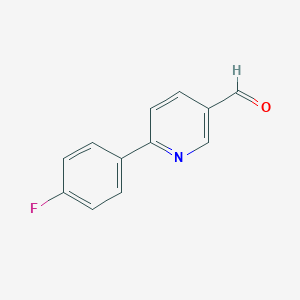

6-(4-Fluorophenyl)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

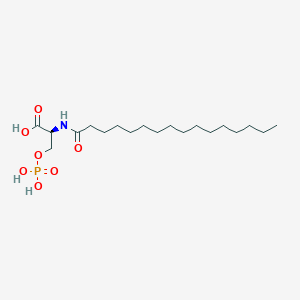

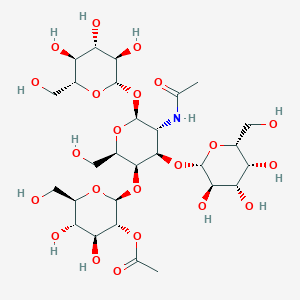

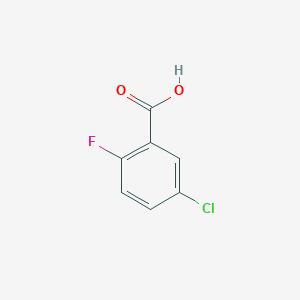

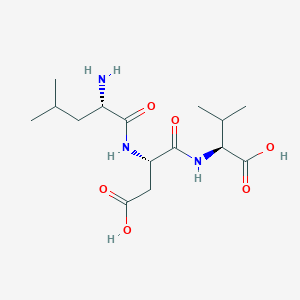

6-(4-Fluorophenyl)nicotinaldehyde (6-FPN) is an organic compound belonging to the class of aldehydes. It is an aromatic compound composed of a six-membered ring containing four carbon atoms and one oxygen atom, and a phenyl group attached to the ring. 6-FPN has a variety of applications in the fields of science and medicine, including its use in the synthesis of pharmaceuticals and its potential therapeutic effects in the treatment of neurological disorders.

Scientific Research Applications

Antiviral Research and Synthesis of Heterocyclic Compounds

One application involves the synthesis of heterocyclic compounds that exhibit antiviral activities. For example, nicotinaldehyde has been utilized in reactions leading to compounds tested against various viruses. A study by Attaby et al. (2007) explored the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives, showcasing their potential in cytotoxicity and antiviral evaluations (Attaby et al., 2007).

TRPV1 Antagonists for Pain Management

Another significant application is in the development of TRPV1 antagonists, where derivatives of 6-phenylnicotinamide, including 6-(4-fluorophenyl) variants, have been identified as potent antagonists with applications in managing inflammatory pain (Westaway et al., 2008).

Molecular Docking and Enzyme Inhibition Studies

Research on pyridine derivatives for potential inhibition of NAMPT, an enzyme implicated in cancer cell metabolism, involves 6-(4-Fluorophenyl)nicotinaldehyde derivatives. Venkateshan et al. (2019) conducted crystal structure analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies to explore their inhibitory potential (Venkateshan et al., 2019).

Materials Science: Porous Frameworks and Fluorophores

In materials science, the compound has been applied in the synthesis and stabilization of porous frameworks, as described by Wei et al. (2016), where pyridyl derivatives were used to decorate metal carboxylate clusters, leading to the formation of new porous coordination frameworks (Wei et al., 2016).

Fluorophores for Biological Applications

Furthermore, the compound serves as a precursor in the synthesis of environment-sensitive fluorophores, as highlighted in a study on the synthesis and application of fluorescent probes for biological imaging and the study of protein-protein interactions (Baathulaa et al., 2011).

properties

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBCTRYJPEULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600229 |

Source

|

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135958-93-9 |

Source

|

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)